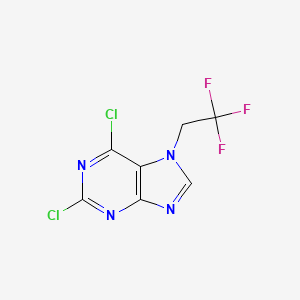

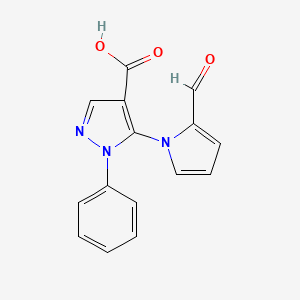

![molecular formula C17H22N4O B2708295 3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-76-2](/img/structure/B2708295.png)

3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s part of a series of compounds that have been studied for their potential as Core Protein Allosteric Modulators (CpAMs) for the inhibition of Hepatitis B Virus .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s known that these compounds can effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus variants .Aplicaciones Científicas De Investigación

Novel Heterocyclic Compound Synthesis

Synthesis of Pyrazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyrimidine Derivatives : Incorporating thiazolo[3,2-a]benzimidazole moieties, these derivatives were synthesized and demonstrated moderate antibacterial and antifungal effects. The process involves reactions of dimethylamino-substituted enaminones with various nucleophiles, showcasing the compound's utility in generating biologically active heterocycles (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Generation of Structurally Diverse Libraries : Utilizing a ketonic Mannich base derived from acetylthiophene, a wide array of dithiocarbamates, thioethers, and various N- and C-alkylated compounds were synthesized. This illustrates the compound's versatility as a precursor for synthesizing a structurally diverse chemical library, with potential implications in drug discovery and materials science (Roman, 2013).

Antimicrobial and Antifungal Activities

- Synthesis of Pyrazole and Pyridine Derivatives : Compounds derived from the reaction of dimethylaminomethylene-substituted heterocycles demonstrated significant antioxidant, antitumor, and antimicrobial activities. This underscores the therapeutic potential of these compounds in treating infections and cancer (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Supramolecular Chemistry and Material Science

- Formation of Multi-component Molecular Solids : The interaction of tetrafluoroterephthalic acid with a series of N-containing heterocycles, including pyrazines and pyrimidines, resulted in novel crystals. These structures are stabilized by strong hydrogen bonds and weak intermolecular interactions, highlighting the potential use of similar compounds in the design of advanced materials with specific supramolecular architectures (Wang, Hu, Wang, Liu, & Huang, 2014).

Antitumor Activities

- Synthesis of Benzothiazole- and Benzimidazole-Based Heterocycles : Demonstrating the utility of enaminosulfones as building blocks, novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized. These compounds, showing high antifungal and antibacterial activities, underline the compound's significance in developing new therapeutic agents (Dawood, 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-20(2)15-7-5-6-13(10-15)17(22)18-11-14-12-19-21-9-4-3-8-16(14)21/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFZGBBHONPBJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

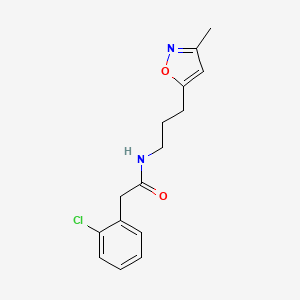

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708212.png)

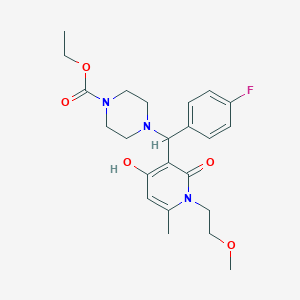

![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)

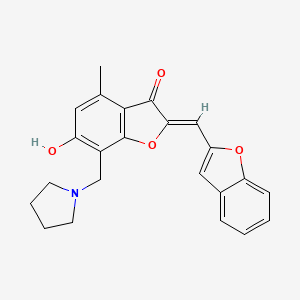

![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

![2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2708218.png)

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)

![1-[2-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2708231.png)

![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)